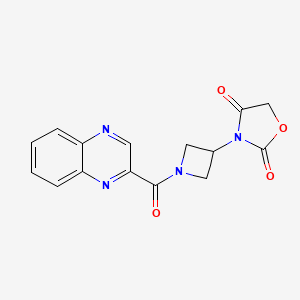
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of quinoxaline, azetidine, and oxazolidine moieties. The InChI code provided for a similar compound, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, can give some insights into the structure .科学的研究の応用
Fungicide Development
Famoxadone is a compound that shares a structural similarity with the specified chemical, being part of the oxazolidinone class of fungicides. It demonstrates exceptional control of plant pathogens across various classes, showing effectiveness in protecting grapes, cereals, tomatoes, potatoes, and other crops from fungal infections. The development of Famoxadone highlights the potential agricultural applications of oxazolidinone derivatives in providing robust solutions to plant diseases (Sternberg et al., 2001).
Antimicrobial Agents
Novel synthetic analogs involving azetidinones, a key feature of the compound , have been reported to possess a broad range of pharmacological activities, including antimicrobial properties. These compounds show significant activity against both gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential as leads for developing new antimicrobial agents. The exploration of these analogs reinforces the therapeutic possibilities of azetidinone-based compounds in addressing microbial resistance (Padmini et al., 2015).
Synthetic Chemistry and Drug Discovery
The synthesis of oxindole derivatives containing oxazolidin-2-one, which is structurally related to the compound of interest, showcases the versatility of these molecules in constructing new heterocyclic systems. These systems, incorporating quinoxaline, oxazolidine, and other nuclei, offer a rich ground for the development of novel compounds with potential applications in drug discovery and medicinal chemistry (Essassi et al., 2009).
Antifungal Activity
Compounds containing both quinoxaline and oxazolidinone moieties have been evaluated for their antifungal properties. Their structural characterization and the identification of active atoms through Hirshfeld surface analyses provide insights into the molecular basis of their activity. This research underscores the potential use of these compounds in developing antifungal agents with specific mechanisms of action (Daouda et al., 2020).
特性
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICIZIHXCQBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)COC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)
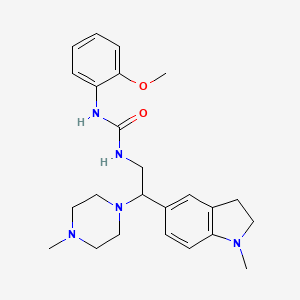
![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
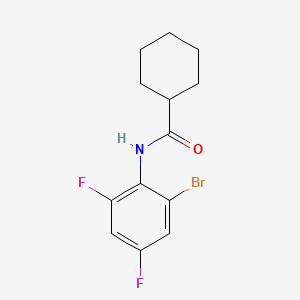
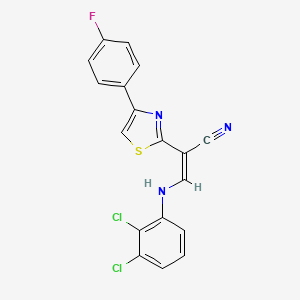
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)
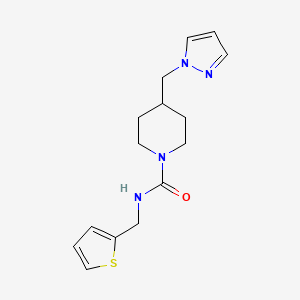
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)
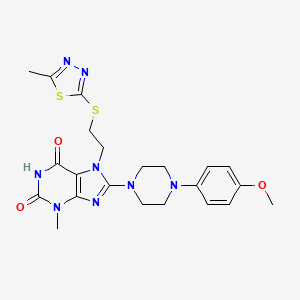
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)